Ramnodigin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ramnodigin is synthesized through a series of chemical reactions involving the modification of the digitoxigenin structure.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: : Ramnodigin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: : The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: : In chemistry, Ramnodigin is used as a reference compound for studying the structure-activity relationship of cardenolides. It helps in understanding the chemical modifications that can enhance the biological activity of cardenolides .
Biology: : In biological research, this compound is used to study its cytotoxic effects on cancer cells. It has shown promising results in inducing apoptosis in nonsmall cell human lung cancer cells .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications as a cardiotonic and diuretic agent. Its ability to induce apoptosis in cancer cells also makes it a candidate for anticancer drug development .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs with improved efficacy and safety profiles. Its unique chemical structure serves as a template for designing novel therapeutic agents .
Mechanism of Action
Ramnodigin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This increase in calcium levels enhances cardiac contractility, making it an effective cardiotonic agent . Additionally, this compound induces apoptosis in cancer cells by activating specific molecular pathways involved in cell death .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Ramnodigin include Digitoxin, Digoxin, and Ouabain. These compounds share a similar cardenolide structure and exhibit cardiotonic properties .
Uniqueness: : this compound is unique due to its specific modifications that enhance its cytotoxic effects on cancer cells. Unlike other cardenolides, this compound has shown significant potential in inducing apoptosis in nonsmall cell human lung cancer cells .
Properties
CAS No. |
33156-28-4 |
---|---|
Molecular Formula |
C29H44O6 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O6/c1-17-24(30)6-7-26(34-17)35-20-8-11-27(2)19(15-20)4-5-23-22(27)9-12-28(3)21(10-13-29(23,28)32)18-14-25(31)33-16-18/h14,17,19-24,26,30,32H,4-13,15-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1 |
InChI Key |
LDZRENBZALBYIS-XZUAUHNRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O |
SMILES |
CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O |
Origin of Product |
United States |
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